molecular formula C6H13NO2 B078625 5-Amino-2-methyl-valeric acid CAS No. 10483-16-6

5-Amino-2-methyl-valeric acid

Katalognummer B078625
CAS-Nummer: 10483-16-6
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: UTJLXEIPEHZYQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-methyl-valeric acid, also known as L-Norvaline, is a non-proteinogenic amino acid that is commonly found in certain plants and microorganisms. It is structurally similar to the branched-chain amino acid valine but has an additional amino group. L-Norvaline has gained attention in the scientific community due to its potential therapeutic applications and its ability to enhance protein synthesis.

Wirkmechanismus

5-Amino-2-methyl-valeric acid inhibits the activity of arginase, leading to an increase in arginine availability and subsequent nitric oxide production. Nitric oxide plays a crucial role in regulating blood flow and immune function, making 5-Amino-2-methyl-valeric acid a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
5-Amino-2-methyl-valeric acid has been shown to enhance protein synthesis and increase muscle growth in animal studies. It has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. In addition, 5-Amino-2-methyl-valeric acid has been shown to have antioxidant properties, protecting cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

5-Amino-2-methyl-valeric acid has several advantages for lab experiments, including its ability to enhance protein synthesis and increase muscle growth. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.

Zukünftige Richtungen

There are several future directions for 5-Amino-2-methyl-valeric acid research, including its potential therapeutic applications in cancer, diabetes, and neurological disorders. Further studies are needed to determine its safety and efficacy in humans and to optimize its dosing and administration. In addition, the development of novel synthesis methods and derivatives of 5-Amino-2-methyl-valeric acid may lead to improved therapeutic outcomes.

Synthesemethoden

5-Amino-2-methyl-valeric acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of valeric acid with ammonia and hydrogen gas under high pressure and temperature. Microbial fermentation involves the use of microorganisms such as Pseudomonas aeruginosa to produce 5-Amino-2-methyl-valeric acid from valine.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-methyl-valeric acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to inhibit the activity of arginase, an enzyme that breaks down arginine, leading to an increase in nitric oxide production. Nitric oxide plays a crucial role in regulating blood flow and immune function, making 5-Amino-2-methyl-valeric acid a potential therapeutic agent for various diseases.

Eigenschaften

CAS-Nummer

10483-16-6

Produktname

5-Amino-2-methyl-valeric acid

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

5-amino-2-methylpentanoic acid

InChI

InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9)

InChI-Schlüssel

UTJLXEIPEHZYQJ-UHFFFAOYSA-N

SMILES

CC(CCCN)C(=O)O

Kanonische SMILES

CC(CCCN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.